5-(4-nitrophenyl)furan-2-carbonyl Chloride
Overview
Description
5-(4-Nitrophenyl)furan-2-carbonyl Chloride is a chemical compound with the molecular formula C11H6ClNO4 . It is a furfural nitrophenyl derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-nitrophenyl)furan-2-carbonyl Chloride include a predicted density of 1.431±0.06 g/cm3 . Its melting point is 147-148 °C (solv: benzene (71-43-2)), and its boiling point is predicted to be 409.2±35.0 °C .Scientific Research Applications
Antitubercular Agents
The compound has been identified as a potential therapeutic agent targeting iron acquisition in mycobacterial species . It has shown promise in the field of antitubercular agents, specifically targeting the protein MbtI from Mycobacterium tuberculosis .
Inhibitors of Salicylate Synthase MbtI
The compound is part of a new class of furan-based inhibitors of the salicylate synthase MbtI . This enzyme converts chorismate to salicylate, which acts as the building block for the biosynthesis of all siderophores .
Anti-virulence Compounds
The compound has been used in the development of anti-virulence compounds . These compounds target specific molecular pathways required for the establishment of infection, making them an innovative approach in the fight against diseases like tuberculosis .
Thermodynamic Properties
The compound’s thermodynamic properties have been studied, providing valuable information about the energy of intermolecular interactions . This information can be used to understand the compound’s biochemical functions and optimize processes of synthesis, purification, and application .
Formation of Free Radicals
The compound’s thermodynamic properties can also be used to calculate the enthalpy of formation of free radicals . This information provides insight into the energy relations, tension, and cyclization within the compound .
Life Science Research Solutions
The compound is used in life science research solutions . Its properties make it useful in various fields of research, including chromatography, mass spectrometry, and analytical chemistry .
Safety and Hazards
5-(4-nitrophenyl)furan-2-carbonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-nitrophenyl)furan-2-carbonyl Chloride may also interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by 5-(4-nitrophenyl)furan-2-carbonyl Chloride are currently unknown
properties
IUPAC Name |
5-(4-nitrophenyl)furan-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)13(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEAELRKQSGSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397017 | |
Record name | 5-(4-nitrophenyl)furan-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60335-99-1 | |
Record name | 5-(4-nitrophenyl)furan-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.